molecular formula C11H8N2O3 B6603815 bis(pyridin-3-yl) carbonate CAS No. 143806-99-9

bis(pyridin-3-yl) carbonate

Cat. No. B6603815
CAS RN: 143806-99-9
M. Wt: 216.19 g/mol
InChI Key: WGAWLWBKRLEMGD-UHFFFAOYSA-N
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Description

Bis(pyridin-3-yl) carbonate, also known as 3-pyridyl carbonate, is a versatile organic molecule that has been widely studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various organic compounds, such as heterocycles, polymers, and pharmaceuticals. The unique properties of this molecule, such as its high reactivity and low toxicity, make it a valuable tool for synthetic chemists.

Scientific Research Applications

Bis(pyridin-3-yl) carbonate has been widely used in scientific research as a versatile intermediate for the synthesis of various organic compounds. It has been used in the synthesis of heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of metal-organic frameworks, which are important for applications in catalysis, sensing, and energy storage. In addition, bis(pyridin-3-yl) carbonate has been used in the synthesis of bioactive compounds, such as peptides, proteins, and nucleic acids.

Mechanism of Action

Bis(pyridin-3-yl) carbonate is an important intermediate in the synthesis of various organic compounds. It is highly reactive and can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and condensation reactions. The reactivity of this molecule is due to the presence of a carbonyl group, which is highly nucleophilic and can undergo nucleophilic substitution reactions. In addition, the presence of the pyridine ring enables the molecule to undergo electrophilic addition reactions.
Biochemical and Physiological Effects
Bis(pyridin-3-yl) carbonate has been studied for its potential biological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been found to have a protective effect against oxidative stress, which can lead to cell death. Bis(pyridin-3-yl) carbonate has also been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

Bis(pyridin-3-yl) carbonate is an important intermediate for the synthesis of various organic compounds. It is highly reactive and can be used in a variety of reactions. The advantages of using this molecule for laboratory experiments include its high reactivity and low toxicity. However, the reaction of pyridine with phosgene or a chloroformate can be difficult to control, and the yields of the carbonate ester and carbonate anhydride can be variable.

Future Directions

The potential applications of bis(pyridin-3-yl) carbonate are vast and varied. In the future, this molecule could be used in the synthesis of new and improved drugs, materials, and catalysts. It could also be used in the synthesis of bioactive compounds, such as peptides, proteins, and nucleic acids. In addition, further research could be conducted to explore the potential biological effects of this molecule, such as its anti-inflammatory, anti-oxidant, and anti-tumor activities.

Synthesis Methods

The synthesis of bis(pyridin-3-yl) carbonate involves the reaction of pyridine with phosgene or a chloroformate. The reaction of pyridine with phosgene can be carried out in an aqueous medium or in an organic solvent. The reaction of pyridine with a chloroformate is usually carried out in an organic solvent. The reaction of pyridine with phosgene produces a carbonate ester, while the reaction of pyridine with a chloroformate produces a carbonate anhydride. The yield of the carbonate ester is generally higher than that of the carbonate anhydride.

properties

IUPAC Name

dipyridin-3-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15-9-3-1-5-12-7-9)16-10-4-2-6-13-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAWLWBKRLEMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(=O)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pyridin-3-yl) carbonate

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